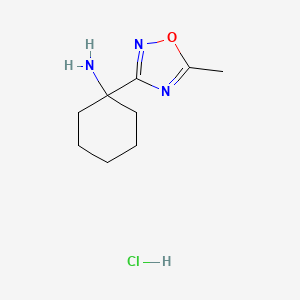

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride

Descripción general

Descripción

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C9H16ClN3O It is a derivative of oxadiazole, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms

Mecanismo De Acción

Target of Action

activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Mode of Action

1,2,4-oxadiazole derivatives possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the broad-spectrum biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways might be affected.

Result of Action

The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . It also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) . In addition, it exerted moderate antibacterial effects on rice bacterial leaf blight .

Métodos De Preparación

The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:

-

Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting an amidoxime with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions. For example, the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with thionyl chloride can yield the corresponding acid chloride, which can then be reacted with an amidoxime to form the oxadiazole ring .

-

Cyclohexan-1-amine Derivative: : The cyclohexan-1-amine derivative can be synthesized by the reduction of the corresponding cyclohexanone derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride .

-

Coupling Reaction: : The final step involves coupling the oxadiazole ring with the cyclohexan-1-amine derivative. This can be achieved by reacting the oxadiazole derivative with the amine in the presence of a coupling agent such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and a base such as sodium acetate .

Análisis De Reacciones Químicas

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction can lead to the formation of oxidized derivatives of the oxadiazole ring .

-

Reduction: : Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. This can result in the reduction of the oxadiazole ring or the cyclohexan-1-amine moiety .

-

Substitution: : The compound can undergo substitution reactions, where one of the substituents on the oxadiazole ring or the cyclohexan-1-amine moiety is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles .

Aplicaciones Científicas De Investigación

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride has several scientific research applications:

-

Medicinal Chemistry: : The compound is being investigated for its potential as a pharmaceutical agent. Oxadiazole derivatives have shown promise as anti-infective agents, and this compound may have similar properties .

-

Materials Science: : The compound can be used in the synthesis of novel materials with unique properties. For example, oxadiazole derivatives are known for their thermal stability and can be used in the development of high-performance materials .

-

Biological Research: : The compound can be used as a tool in biological research to study the effects of oxadiazole derivatives on various biological systems .

Comparación Con Compuestos Similares

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:

-

1,2,4-Oxadiazole Derivatives: : These compounds share the oxadiazole ring structure and have similar chemical properties. Examples include 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole and 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole) .

-

Cyclohexan-1-amine Derivatives: : These compounds share the cyclohexan-1-amine moiety and have similar biological properties. Examples include various substituted cyclohexan-1-amines used in medicinal chemistry .

The uniqueness of this compound lies in its combination of the oxadiazole ring and the cyclohexan-1-amine moiety, which may confer unique chemical and biological properties.

Actividad Biológica

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride (CAS Number: 923232-37-5) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C₉H₁₆ClN₃O

- Molecular Weight : 217.7 g/mol

- IUPAC Name : 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine; hydrochloride

- Appearance : Powder

Research indicates that this compound may interact with various biological pathways. Its oxadiazole moiety is often involved in modulating immune responses and may act as an inhibitor of specific protein interactions.

Antitumor Activity

Studies have shown that compounds containing oxadiazole rings exhibit significant antitumor properties. For instance, related oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and disruption of mitotic processes in cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Oxadiazole A | HeLa | 10.5 | Apoptosis |

| Oxadiazole B | MCF7 | 12.3 | Cell cycle arrest |

| 1-(5-Methyl...) | A549 | 15.0 | Disruption of mitosis |

Immunomodulatory Effects

In a study assessing immune cell responses, this compound was shown to enhance the activity of mouse splenocytes in the presence of recombinant PD-L1. This suggests potential applications in cancer immunotherapy by modulating immune checkpoint pathways.

Study on Immune Modulation

A thesis from the Groningen Research Institute of Pharmacy highlighted that compounds similar to 1-(5-Methyl...) can significantly rescue immune cells from apoptosis induced by PD-L1 interactions. At concentrations as low as 100 nM, these compounds were able to restore immune function effectively .

Anticancer Properties

In vitro studies have demonstrated that derivatives of this compound can inhibit proliferation in various cancer cell lines. For example, a derivative exhibited an IC50 value of approximately 15 µM against A549 lung cancer cells, indicating a promising lead for further development in anticancer therapies .

Safety and Toxicology

The safety profile of 1-(5-Methyl...) indicates potential hazards such as skin irritation and respiratory issues upon inhalation or ingestion. Standard precautions should be taken when handling this compound in laboratory settings.

Propiedades

IUPAC Name |

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O.ClH/c1-7-11-8(12-13-7)9(10)5-3-2-4-6-9;/h2-6,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKYDAJLKKHCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2(CCCCC2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170193-75-5 | |

| Record name | 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.